DIPSO

Description

The exact mass of the compound 3-(Bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 378145. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

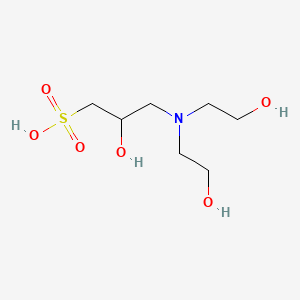

3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO6S/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14/h7,9-11H,1-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCBLFURAFHFFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)CC(CS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20887355 | |

| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68399-80-4 | |

| Record name | 3-[Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68399-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipso | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068399804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 68399-80-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=378145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanesulfonic acid, 3-[bis(2-hydroxyethyl)amino]-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20887355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.610 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPSO | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9ARD8RDK3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Propanesulfonic Acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO. This zwitterionic buffer is a valuable tool in biological and biochemical research, prized for its ability to maintain stable pH environments in the physiological range.

Core Chemical Properties

This compound is a white crystalline powder with a molecular formula of C7H17NO6S and a molecular weight of approximately 243.28 g/mol .[1] It is one of the series of biological buffers developed by Norman Good and his colleagues. These buffers were designed to meet several criteria for biological research, including high water solubility, minimal permeability through cell membranes, and limited interaction with biological processes.

Quantitative Physicochemical Data

| Property | Value | Source |

| IUPAC Name | 3-[bis(2-hydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid | [1][2] |

| Common Synonyms | This compound, N,N-Bis(2-hydroxyethyl)-3-amino-2-hydroxypropanesulfonic acid | [1][2] |

| CAS Number | 68399-80-4 | [1] |

| Molecular Formula | C7H17NO6S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| pKa (at 25°C) | 7.6 | |

| Useful pH Range | 7.0 - 8.2 | |

| Melting Point | 189-192 °C | |

| Solubility in Water | 0.1 M at 20 °C | |

| Appearance | White to almost white powder/crystal |

Spectroscopic Data

The structural integrity of this compound can be confirmed through various spectroscopic techniques.

-

Mass Spectrometry: The precursor ion in mass spectrometry is observed at [M+H]+ with a mass-to-charge ratio of 244.0849.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectra are available for this compound and can be used for structural elucidation.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic peaks for O-H, C-H, S=O, and C-N bonds. A broad peak would be anticipated in the 3200-3600 cm-1 region corresponding to the O-H stretching vibrations of the hydroxyl groups.

Experimental Protocols

General Synthesis of Good's Buffers

While a specific, detailed, publicly available synthesis protocol for this compound is not readily found in the primary literature, the general synthesis of related aminosulfonates, such as 3-(Cyclohexylamino)-2-hydroxy-1-propanesulfonic acid, provides a likely synthetic route. This typically involves a two-step process:

-

Formation of an Intermediate: The synthesis often begins with the reaction of an amine with an electrophilic three-carbon unit, such as epichlorohydrin. This reaction forms a chlorohydrin intermediate.

-

Sulfonation: The intermediate is then reacted with a sulfonating agent, such as sodium bisulfite, to introduce the sulfonic acid group.

A plausible, though not explicitly cited, synthesis for this compound would be:

-

Reaction of Diethanolamine with Epichlorohydrin: Diethanolamine would be reacted with epichlorohydrin to form 3-(bis(2-hydroxyethyl)amino)-1-chloro-2-propanol.

-

Sulfonation of the Intermediate: The resulting chlorohydrin would then be treated with a sulfite salt, such as sodium sulfite, to displace the chloride and form the final product, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-.

It is important to note that this is a generalized procedure, and optimization of reaction conditions, such as temperature, solvent, and stoichiometry, would be necessary to achieve a high yield and purity of the final product.

Applications in Research

This compound is primarily used as a zwitterionic buffer in a variety of biochemical and biological applications. Its pKa of 7.6 makes it particularly useful for maintaining a stable pH in the physiological range, which is critical for many enzymatic reactions and cell culture systems.

Use in Enzyme Assays

The stable pH environment provided by this compound is crucial for the accurate determination of enzyme kinetics. The following diagram illustrates a general workflow for an enzyme inhibition assay where a buffer like this compound would be essential.

Caption: Workflow for an enzyme inhibition assay using this compound buffer.

Signaling Pathways

It is a common misconception that because of its use in biological systems, this compound is an active participant in signaling pathways. Current scientific literature does not support this. Instead, this compound and other Good's buffers are designed to be biochemically inert, meaning they do not participate in or influence biological reactions. Their role is to provide a stable pH environment for the study of biological processes, such as signal transduction, without interfering with the signaling molecules or their targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- does not meet the criteria for hazardous classification in the majority of notifications. However, in a small percentage of reports, it is classified as causing skin irritation. As with all laboratory chemicals, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.

References

DIPSO Buffer: A Comprehensive Technical Guide for Researchers

An in-depth examination of the properties, applications, and experimental considerations of 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) for use in scientific research and drug development.

Introduction to this compound Buffer

This compound, chemically known as 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid, is a zwitterionic biological buffer, one of the series of "Good's buffers" developed to be effective in the physiological pH range.[1][2] Its zwitterionic nature, conferred by the presence of both a sulfonic acid group and a tertiary amine, makes it particularly useful for a variety of biochemical and biological applications.[1] This guide provides a detailed overview of this compound, including its chemical and physical properties, preparation, and use in common laboratory techniques, with a focus on providing practical information for researchers, scientists, and drug development professionals.

Core Properties of this compound

This compound is a white crystalline powder that is highly soluble in water.[3][4] A key characteristic of this compound is its pKa value, which is in the neutral to slightly alkaline range, making it an effective buffer for systems requiring a pH between 7.0 and 8.2.[5]

Physicochemical and Buffering Parameters

The utility of a buffer is defined by its physicochemical properties. The following table summarizes the key quantitative data for this compound buffer.

| Property | Value | Reference(s) |

| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [5] |

| CAS Number | 68399-80-4 | [6] |

| Molecular Formula | C₇H₁₇NO₆S | [4] |

| Molecular Weight | 243.28 g/mol | [4] |

| Appearance | White crystalline powder | [3][4] |

| Useful pH Range | 7.0 - 8.2 | [5] |

| pKa at 20°C | 7.6 | [2] |

| pKa at 25°C | 7.52 | [2] |

| pKa at 37°C | 7.35 | [2] |

| ΔpKa/°C | -0.015 | [7] |

| Water Solubility | High | [2] |

| Insolubility | Almost insoluble in organic solvents | [3] |

Applications in Research and Drug Development

This compound buffer is employed in a range of applications where stable pH in the neutral to slightly alkaline range is critical.

Electrophoresis

This compound is well-suited for use as a buffer in various electrophoretic techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Its zwitterionic nature helps to maintain a stable pH during the electrophoretic run, which is crucial for the consistent migration and separation of proteins and other charged biomolecules.[1][2]

Chromatography

In protein purification workflows, particularly in ion-exchange chromatography, maintaining a precise pH is essential for controlling the charge of the protein of interest and the ion-exchange resin.[8][9] this compound can be used to buffer the mobile phase, ensuring reproducible binding and elution of proteins.[1][6]

Enzyme Assays

Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity in the physiological range makes it a suitable choice for a variety of enzyme assays. However, a critical consideration is this compound's potential to chelate metal ions, which can be a disadvantage for enzymes that require divalent cations as cofactors.[10][11]

Experimental Protocols

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound (MW: 243.28 g/mol )

-

High-purity, deionized water

-

Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

-

Calibrated pH meter

-

Stir plate and stir bar

-

Volumetric flask

Protocol:

-

Weigh out 243.28 g of this compound powder.

-

Add the this compound powder to a beaker containing approximately 800 mL of deionized water.

-

Stir the solution until the this compound is completely dissolved.

-

Adjust the pH of the solution to the desired value (typically within the 7.0-8.2 range) using a concentrated solution of NaOH to increase the pH or HCl to decrease it. Monitor the pH continuously with a calibrated pH meter.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Sterilize the buffer solution by autoclaving or by filtration through a 0.22 µm filter.

-

Store the stock solution at room temperature.

Representative Protocol: Anion-Exchange Chromatography

This protocol is a representative example of how this compound buffer could be used in an anion-exchange chromatography workflow. The optimal concentrations of salt and the pH will depend on the specific protein being purified.

Buffers:

-

Binding Buffer: 20 mM this compound, pH 8.0

-

Elution Buffer: 20 mM this compound, pH 8.0, 1 M NaCl

Protocol:

-

Equilibrate the anion-exchange column with 5-10 column volumes of Binding Buffer.

-

Load the protein sample onto the column.

-

Wash the column with 5-10 column volumes of Binding Buffer to remove unbound proteins.

-

Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.

-

Collect fractions and analyze for the presence of the target protein using SDS-PAGE and/or a protein concentration assay.

Advantages and Disadvantages of this compound Buffer

Like all buffers, this compound has a unique set of characteristics that make it suitable for certain applications and less so for others.

Advantages

-

Physiological pH Range: Its pKa is well-suited for maintaining a stable pH in the range of many biological processes.[1]

-

Zwitterionic Nature: This property minimizes interactions with other charged molecules in the system and reduces its mobility in an electric field.[1]

-

High Water Solubility: this compound is readily soluble in aqueous solutions.[2]

-

Low Membrane Permeability: As with other Good's buffers, it is not expected to readily cross biological membranes.[2][12]

-

Minimal Salt and Temperature Effects: The pKa of this compound is relatively stable to changes in salt concentration and temperature.[1][12]

Disadvantages

-

Metal Chelation: this compound is known to form complexes with some metal ions.[10] This can be a significant drawback in experiments involving metalloenzymes or where the concentration of free metal ions is critical.

-

Potential for Radical Formation: Piperazine-containing buffers, a class to which this compound is related, have been shown to form radicals under certain conditions, which could interfere with redox-sensitive experiments.[1]

Visualizing Experimental Workflows

The following diagrams illustrate a general workflow for preparing a this compound buffer solution and a conceptual workflow for its use in anion-exchange chromatography.

Caption: A generalized workflow for the preparation of a this compound buffer stock solution.

Caption: A conceptual workflow for protein purification using anion-exchange chromatography with a this compound buffer system.

Conclusion

This compound is a valuable zwitterionic buffer for a wide range of applications in biological and biochemical research, particularly those requiring a stable pH in the 7.0 to 8.2 range. Its properties make it a reliable choice for techniques such as electrophoresis and chromatography. However, researchers should be mindful of its potential to chelate metal ions and select their buffer system based on the specific requirements of their experimental system. This guide provides the foundational knowledge for the effective selection and use of this compound buffer in a research and development setting.

References

- 1. Good's buffers - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 4. Measures To Prevent The Insolubility Of this compound Powder 68399-80-4 As A Biological Buffering Agent [vacutaineradditives.com]

- 5. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 6. The key role of biological buffer this compound 68399-80-4 in chromatographic separation [dutch.vacutaineradditives.com]

- 7. Biological buffers pKa calculation [reachdevices.com]

- 8. youtube.com [youtube.com]

- 9. google.com [google.com]

- 10. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 11. Biological buffers and their interactions with metal ions - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 12. bostonbioproducts.com [bostonbioproducts.com]

An In-depth Technical Guide to 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (DIPSO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy-, commonly known as DIPSO, is a zwitterionic biological buffer. As a member of the "Good's buffers" series, this compound is valued for its physiological pKa, high water solubility, and minimal interaction with biological systems. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthesis of this compound. It also details its applications in biological research and outlines experimental protocols for its use. While this compound is primarily recognized for its buffering capacity, this document also touches upon its known biological effects, including its influence on meiotic regulation in oocytes.

Introduction

The maintenance of a stable pH is critical for the success of in vitro biological experiments. 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a sulfonate-based zwitterionic buffer designed to provide stable pH conditions in the physiological range. Its molecular structure, featuring both a tertiary amine and a sulfonic acid group, confers its zwitterionic properties, making it an effective buffer with minimal salt effects. This compound is widely used in cell culture, enzyme assays, and electrophoretic techniques.[1][2] This guide aims to provide an in-depth technical resource for researchers and professionals in the life sciences and drug development, covering the fundamental aspects of this compound's chemistry, synthesis, and applications.

Chemical Structure and Physicochemical Properties

This compound is a substituted propanesulfonic acid with a molecular formula of C7H17NO6S.[3] Its structure is characterized by a propane backbone with a sulfonic acid group at one end, a hydroxyl group at the second carbon, and a bis(2-hydroxyethyl)amino group at the third carbon.

Visualization of the Chemical Structure

Caption: Chemical structure of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) in its zwitterionic form.

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. This data is essential for its application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C7H17NO6S | [3] |

| Molecular Weight | 243.28 g/mol | [3] |

| CAS Number | 68399-80-4 | |

| pKa at 25°C | 7.6 | |

| Useful pH Range | 7.0 - 8.2 | [1][4] |

| Appearance | White crystalline powder | |

| Solubility in Water | Soluble | |

| XLogP3 | -5.1 | [3] |

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Sodium 3-chloro-2-hydroxypropanesulfonate

This procedure is adapted from the synthesis of similar sulfonated intermediates.

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, dissolve sodium bisulfite in water.

-

Addition of Epichlorohydrin: Slowly add epichlorohydrin to the stirred solution. The reaction is exothermic and the temperature should be maintained between 70-80°C using a water bath for cooling if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by measuring the concentration of bisulfite in the reaction mixture.

-

Isolation: Upon completion of the reaction, the product, sodium 3-chloro-2-hydroxypropanesulfonate, can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration and drying.

Step 2: Synthesis of 1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound)

This step involves the reaction of the intermediate from Step 1 with diethanolamine.

-

Reaction Setup: In a suitable reaction vessel, dissolve the sodium 3-chloro-2-hydroxypropanesulfonate intermediate in an appropriate solvent, such as water or a water-alcohol mixture.

-

Addition of Diethanolamine: Add diethanolamine to the solution. The reaction mixture is then heated to facilitate the nucleophilic substitution of the chlorine atom.

-

Reaction Conditions: The reaction temperature and time will need to be optimized to ensure complete reaction and minimize side products.

-

Purification: The final product, this compound, can be purified from the reaction mixture by techniques such as crystallization or chromatography. The removal of inorganic salts (sodium chloride) is a key purification step.

Applications in Research and Drug Development

This compound's primary application is as a biological buffer due to its pKa being in the physiological range.

Cell Culture

This compound is used in cell culture media to maintain a stable pH, which is crucial for optimal cell growth and viability. It is particularly useful in media for gamete and embryo manipulation, often in combination with other buffers like MOPS and HEPES. This combination can broaden the effective buffering range and reduce potential toxicity associated with high concentrations of a single buffering agent.

Enzyme Assays

Enzyme activity is highly dependent on pH. This compound is employed in enzyme assays to provide a stable pH environment, ensuring that the measured enzyme kinetics are not influenced by pH fluctuations.

Electrophoresis and Chromatography

In electrophoretic techniques, this compound helps to maintain a constant pH of the running buffer, which is essential for the consistent migration and separation of biomolecules.[1] Similarly, in chromatography, a stable pH is critical for the reproducible separation of analytes.[1]

Pharmaceutical Formulations

In drug development, this compound can be used as a buffering agent in pharmaceutical formulations to maintain the pH of the final product, which can be critical for drug stability and efficacy.

Biological Interactions

While this compound is generally considered to be biochemically inert, some biological interactions have been reported.

Meiotic Regulation in Oocytes

Studies have shown that this compound can interfere with meiotic regulation in mouse oocytes. The precise mechanism of this interference is not yet fully elucidated but highlights a potential for off-target effects in sensitive biological systems.

Metal Ion Chelation

Like many other amine-containing buffers, this compound has the potential to chelate metal ions. This can be a consideration in experiments where the concentration of free metal ions is a critical parameter.

Conclusion

1-Propanesulfonic acid, 3-(bis(2-hydroxyethyl)amino)-2-hydroxy- (this compound) is a valuable tool for researchers and professionals in the life sciences. Its properties as a zwitterionic buffer make it suitable for a wide range of applications where pH stability is paramount. While its synthesis is not commonly performed in a standard laboratory setting, understanding its chemical principles is beneficial. The known biological interaction with oocyte meiosis suggests that while it is a robust buffer, its potential for biological effects should be considered in the design of sensitive experiments. This guide provides a foundational understanding of this compound to aid in its effective and appropriate use in research and development.

References

- 1. Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Synthesis of Novel Zwitterionic Surfactants: Achieving Enhanced Water Resistance and Adhesion in Emulsion Polymer Adhesives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparison of zwitterionic N-alkylaminomethanesulfonic acids to related compounds in the Good buffer series - PMC [pmc.ncbi.nlm.nih.gov]

DIPSO Buffer: An In-depth Technical Guide for Researchers

Core Principles of DIPSO Buffer: pKa and pH Range

Introduction

In the realm of biological and chemical research, maintaining a stable pH is paramount for the success of a vast array of experiments. Biological buffers are indispensable tools that resist changes in pH, ensuring that enzymatic reactions, cell cultures, and electrophoretic separations proceed under optimal conditions. Among the variety of available buffers, this compound (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) has emerged as a valuable zwitterionic buffer, particularly for applications requiring a stable pH in the slightly alkaline range. This technical guide provides an in-depth overview of the core properties of this compound buffer, its practical applications, and detailed protocols for its use.

Physicochemical Properties

This compound is a sulfonate-based zwitterionic buffer, a class of compounds known for their excellent buffering capacity and minimal interaction with biological components. Its chemical structure, featuring both a tertiary amine and a sulfonic acid group, confers its buffering capabilities.

| Property | Value | Reference |

| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [1] |

| CAS Number | 68399-80-4 | [1] |

| Molecular Formula | C₇H₁₇NO₆S | [1] |

| Molecular Weight | 243.28 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| pKa at 25°C | 7.6 | [3] |

| Effective pH Range | 7.0 - 8.2 | [3][4] |

| ΔpKa/°C | -0.015 | [3] |

The pKa of a buffer is the pH at which the acidic and basic forms of the buffer are present in equal concentrations, representing the point of maximum buffering capacity. With a pKa of 7.6 at 25°C, this compound is an effective buffer in the physiological pH range, making it suitable for many biological assays.[3]

The buffering capacity of this compound is influenced by temperature. The change in pKa per degree Celsius (ΔpKa/°C) is an important consideration for experiments conducted at temperatures other than 25°C. For this compound, this value is -0.015, indicating that the pKa decreases as the temperature increases.[3] This is a critical factor to consider when preparing and using the buffer for experiments at physiological temperatures (e.g., 37°C).

Applications in Research and Drug Development

The favorable physicochemical properties of this compound render it a versatile buffer for a range of applications in research and drug development.

-

Enzyme Assays: Many enzymes exhibit optimal activity within a narrow pH range. This compound's buffering capacity between pH 7.0 and 8.2 makes it an excellent choice for studying enzymes that function in neutral to slightly alkaline conditions. Its zwitterionic nature minimizes interference with enzymatic activity.

-

Protein Electrophoresis: Maintaining a stable pH is crucial during electrophoresis to ensure accurate separation of proteins based on their charge and size.[1] this compound can be used as a component of the running buffer in polyacrylamide gel electrophoresis (PAGE) for proteins with isoelectric points in its buffering range.[1]

-

Ion-Exchange Chromatography: In ion-exchange chromatography, the pH of the buffer determines the charge of the protein of interest and its interaction with the stationary phase. This compound can be employed in the mobile phase to maintain a constant pH, facilitating the separation and purification of proteins.

-

Cell Culture: While not as common as HEPES, this compound can be used as a buffering agent in certain cell culture media to maintain a stable physiological pH, which is essential for cell viability and growth. However, its potential to chelate metal ions should be considered.[5]

-

Capillary Electrophoresis: This high-resolution separation technique relies on the precise control of the electrolyte buffer's pH to achieve reproducible separation of analytes.[2][6][7] this compound is a suitable buffer for capillary electrophoresis applications within its effective pH range.[2]

Experimental Protocols

1. Preparation of a 0.1 M this compound Buffer Solution (pH 7.6)

This protocol describes the preparation of a 0.1 M this compound buffer solution with a pH of 7.6 at 25°C.

Materials:

-

This compound (MW: 243.28 g/mol )

-

Deionized water

-

1 M NaOH or 1 M HCl

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask (1 L)

-

Beaker

Procedure:

-

Weighing the this compound: Accurately weigh 24.33 g of this compound powder and transfer it to a 1 L beaker.

-

Dissolving the this compound: Add approximately 800 mL of deionized water to the beaker. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until the this compound is completely dissolved.

-

Adjusting the pH: Calibrate the pH meter according to the manufacturer's instructions. Place the calibrated pH electrode into the this compound solution. Slowly add 1 M NaOH dropwise while continuously monitoring the pH. Continue adding NaOH until the pH of the solution reaches 7.6. If the pH overshoots, use 1 M HCl to adjust it back to 7.6.

-

Final Volume Adjustment: Carefully transfer the pH-adjusted solution to a 1 L volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask to ensure all the buffer is transferred. Add deionized water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Mixing and Storage: Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. The buffer is now ready for use. Store the buffer solution at room temperature. For long-term storage, sterile filtration through a 0.22 µm filter and storage at 4°C is recommended.

2. Workflow for an Enzyme Kinetics Assay using this compound Buffer

The following diagram illustrates a typical workflow for conducting an enzyme kinetics assay where this compound buffer is used to maintain a stable pH.

Considerations for Using this compound Buffer

While this compound is a robust and versatile buffer, there are several factors to consider to ensure the integrity of experimental results:

-

Metal Ion Chelation: this compound has been reported to weakly chelate some divalent metal ions.[5][8] This can be a concern in experiments where the concentration of free metal ions is critical, such as in studies of metalloenzymes. If metal ion chelation is a concern, it is advisable to determine the stability constants for the specific metal ion-DIPSO complex under the experimental conditions or to select a buffer with negligible metal-binding capacity.

-

Ionic Strength: The ionic strength of a buffer solution can affect biological systems. The preparation of this compound as described above results in a specific ionic strength. If the experimental requirements dictate a different ionic strength, it can be adjusted by adding a neutral salt like NaCl. However, it is important to note that changes in ionic strength can slightly alter the pKa of the buffer.[3]

-

Purity: The purity of the this compound powder is crucial for preparing a high-quality buffer solution. Impurities can interfere with biological assays. It is recommended to use high-purity, research-grade this compound.

Conclusion

This compound is a valuable zwitterionic buffer for a wide range of applications in scientific research, particularly those requiring a stable pH in the neutral to slightly alkaline range. Its well-defined pKa, effective pH buffering range, and minimal interference with many biological systems make it a reliable choice for researchers and drug development professionals. By understanding its properties and following standardized preparation protocols, scientists can effectively utilize this compound to ensure the accuracy and reproducibility of their experimental results.

References

- 1. nbinno.com [nbinno.com]

- 2. Protocol for Capillary Electrophoresis - Creative Proteomics [creative-proteomics.com]

- 3. Buffer Standards for the Physiological pH of the Zwitterionic Compound, this compound from 5 to 55°C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How to choosing the biological buffer you need: By ph and pKa - مقالات - Hopax Fine Chemicals [hopaxfc.com]

- 5. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 6. usp.org [usp.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Biological buffers pKa calculation [reachdevices.com]

The Solubility of DIPSO in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer, widely utilized in biochemical and molecular biology research. Its application is prominent in maintaining stable pH conditions in a variety of experimental setups, including enzyme assays, protein crystallization, and cell culture. A thorough understanding of its solubility in aqueous solutions is paramount for its effective use, ensuring experimental reproducibility and accuracy. This technical guide provides an in-depth analysis of this compound's solubility, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Core Concepts: Understanding this compound Solubility

This compound is a white crystalline powder known for its good solubility in water.[1] As a zwitterionic compound, it possesses both a positive and a negative charge on different parts of the molecule, which contributes to its interaction with water molecules. Its useful buffering range is between pH 7.0 and 8.2.[2]

Several factors can influence the solubility of this compound in aqueous solutions, including temperature, pH, and the presence of other solutes. While some sources suggest that the solubility of this compound is not significantly affected by temperature or the presence of inorganic salts, these factors should be carefully considered for precise experimental design.[2]

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in aqueous solutions.

| Solvent System | Temperature (°C) | Solubility | Molar Concentration (mM) |

| Aqueous Solution | 20 | 0.1 M | 100 |

| Phosphate-Buffered Saline (PBS) | Not Specified | 50 mg/mL | 205.52 |

Note: For the conversion of mg/mL to mM, the molecular weight of this compound (243.28 g/mol ) was used.

It is important to note that for complex buffer systems or in the presence of other molecules, the solubility of this compound may vary. Therefore, empirical determination of solubility under specific experimental conditions is highly recommended.

Experimental Protocol: Determination of Equilibrium Solubility

This protocol outlines a general method for determining the equilibrium solubility of this compound in a specific aqueous solution.

1. Materials:

-

This compound powder

-

Desired aqueous solvent (e.g., deionized water, specific buffer)

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical method.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired aqueous solvent in a sealed container. The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker set to the desired temperature.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant using a pipette, avoiding any solid material.

-

Filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered sample accurately with the solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

-

Data Reporting:

-

The solubility should be reported in appropriate units, such as g/L, mg/mL, or molarity (mol/L), along with the specific solvent system, temperature, and pH.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for determining this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in aqueous solutions. The provided quantitative data, though limited, offers a starting point for researchers. The detailed experimental protocol and the workflow diagram serve as practical tools for scientists and drug development professionals to accurately determine the solubility of this compound under their specific experimental conditions. Accurate solubility data is crucial for the reliable application of this compound as a buffering agent, ultimately contributing to the validity and reproducibility of scientific research.

References

The Discovery and Development of DIPSO Buffer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid, commonly known as DIPSO buffer. As a zwitterionic buffer, this compound is a valuable tool in a variety of biochemical and molecular biology applications due to its effective buffering range in the physiological pH spectrum. This document details its discovery as one of "Good's" buffers, its physicochemical properties, a likely synthesis route, and its applications in techniques such as electrophoresis and chromatography. Detailed experimental protocols and visualizations are provided to assist researchers in the effective utilization of this versatile buffering agent.

Introduction: The Need for Better Biological Buffers

In the mid-20th century, biochemical research was often hampered by the limitations of available buffering agents. Many common buffers were found to interfere with biological reactions, chelate essential metal ions, or be metabolically active in the systems being studied. This led Dr. Norman Good and his colleagues in 1966 to develop a series of zwitterionic buffers, now famously known as "Good's buffers," designed to be more inert and compatible with biological systems.[1][2] this compound is a prominent member of this family of buffers.

This compound, a white crystalline powder, is valued for its effective buffering capacity between pH 7.0 and 8.2, a range that encompasses the physiological pH of many biological systems.[3][4] Its zwitterionic nature, conferred by the presence of both a tertiary amine and a sulfonic acid group, provides excellent pH stability while minimizing interactions with other components of a reaction mixture.[4]

Physicochemical Properties of this compound

The utility of a buffer is defined by its physicochemical characteristics. This compound exhibits several properties that make it a suitable choice for a range of applications.

Chemical Structure and General Properties

-

Chemical Name: 3-(N,N-Bis(2-hydroxyethyl)amino)-2-hydroxypropanesulfonic acid

-

CAS Number: 68399-80-4

-

Molecular Formula: C₇H₁₇NO₆S

-

Molecular Weight: 243.28 g/mol

-

Appearance: White crystalline powder

-

Solubility: Soluble in water; almost insoluble in most organic solvents.

Quantitative Data

The performance of a buffer is critically dependent on its pKa and how it is influenced by temperature. The following table summarizes key quantitative data for this compound buffer.

| Property | Value | Reference |

| pKa at 25°C | 7.52 | |

| Effective pH Range | 7.0 - 8.2 | [3][4] |

| ΔpKa/°C | -0.015 | |

| pKa at 20°C | 7.60 | [1] |

| pKa at 37°C | 7.35 | [1] |

| Metal Ion Interaction | Generally low chelating capability. | [1] |

Synthesis of this compound Buffer

While detailed, step-by-step synthesis protocols for the commercial production of this compound are often proprietary, the general synthetic route can be inferred from its chemical structure. The synthesis of zwitterionic sulfonate buffers like this compound typically involves the reaction of a secondary amine with a sulfonating agent.

A plausible synthesis for this compound would involve the reaction of diethanolamine with 3-chloro-2-hydroxy-1-propanesulfonic acid or a related epoxy-sulfonate precursor. The nucleophilic secondary amine of diethanolamine would attack the electrophilic carbon of the sulfonating agent, leading to the formation of the carbon-nitrogen bond and the final this compound molecule. The reaction would likely be carried out in an aqueous solution under controlled temperature and pH conditions to ensure a high yield and purity of the final product.

Below is a conceptual diagram of the likely synthesis pathway for this compound.

Applications of this compound Buffer

This compound's properties make it a versatile buffer for a range of applications in research and drug development.

Electrophoresis

This compound is an excellent buffer for various electrophoretic techniques, including native polyacrylamide gel electrophoresis (PAGE) and isoelectric focusing.[3][5][6] Its ability to maintain a stable pH during the electrophoretic run is crucial for the consistent migration and accurate separation of biomolecules like proteins and nucleic acids.[3][4] The zwitterionic nature of this compound also contributes to the ionic strength of the electrophoresis buffer, facilitating the movement of charged molecules.[3]

Chromatography

In protein purification using ion-exchange chromatography, maintaining a stable pH is critical for the specific binding and elution of proteins from the column matrix.[4] this compound can be used to prepare the equilibration and elution buffers, ensuring reproducible separation and high purity of the target protein.[4]

Enzyme Assays and Cell Culture

The physiological pH range of this compound makes it suitable for use in enzyme activity assays, where maintaining a specific and stable pH is essential for accurate measurements. It is also used in cell culture media to maintain the pH required for optimal cell growth and viability.

Experimental Protocols

The following are detailed methodologies for preparing and using this compound buffer in common laboratory applications.

Preparation of a 1 M this compound Stock Solution

Materials:

-

This compound (powder, MW: 243.28 g/mol )

-

High-purity, deionized water

-

Sodium hydroxide (NaOH) solution (e.g., 10 M) or Hydrochloric acid (HCl) solution (e.g., 1 M) for pH adjustment

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flask

Procedure:

-

Weigh out 243.28 g of this compound powder for a 1 L solution.

-

Add the powder to a beaker containing approximately 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar. Stir until the powder is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add NaOH solution to the this compound solution while monitoring the pH to reach the desired value within the buffer's effective range (e.g., pH 7.6). If the initial pH is too high, it can be adjusted with HCl.

-

Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to the 1 L mark.

-

Stopper the flask and invert it several times to ensure thorough mixing.

-

Store the 1 M this compound stock solution at 4°C.

Protocol for Native Polyacrylamide Gel Electrophoresis (PAGE) using this compound Buffer

This protocol is adapted for the use of this compound as a running buffer for the separation of native proteins.

Materials:

-

Acrylamide/Bis-acrylamide solution

-

1 M this compound stock solution, pH 7.6

-

Ammonium persulfate (APS), 10% (w/v) solution

-

TEMED (N,N,N',N'-tetramethylethylenediamine)

-

Protein sample

-

Native protein loading dye

-

Electrophoresis apparatus (gel casting stand, glass plates, combs, electrophoresis tank, power supply)

Procedure:

1. Gel Casting:

-

Resolving Gel (e.g., 8%):

-

For 10 mL of resolving gel solution, mix:

-

3.3 mL of deionized water

-

2.7 mL of 30% Acrylamide/Bis-acrylamide solution

-

3.8 mL of 1 M this compound, pH 7.6

-

100 µL of 10% APS

-

10 µL of TEMED

-

-

Immediately pour the solution between the glass plates, leaving space for the stacking gel.

-

Overlay with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.

-

-

Stacking Gel (e.g., 4%):

-

For 5 mL of stacking gel solution, mix:

-

3.05 mL of deionized water

-

0.67 mL of 30% Acrylamide/Bis-acrylamide solution

-

1.25 mL of 1 M this compound, pH 7.6

-

50 µL of 10% APS

-

5 µL of TEMED

-

-

Pour off the overlaying liquid from the resolving gel and add the stacking gel solution. Insert the comb and allow it to polymerize for 20-30 minutes.

-

2. Sample Preparation and Loading:

-

Mix your protein sample with an equal volume of 2x native protein loading dye.

-

Carefully remove the comb from the stacking gel and place the gel cassette in the electrophoresis tank.

-

Fill the inner and outer chambers of the tank with 1x running buffer (diluted from your 1 M this compound stock to the desired concentration, e.g., 50 mM, pH 7.6).

-

Load the prepared protein samples into the wells.

3. Electrophoresis:

-

Connect the electrophoresis tank to the power supply.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

4. Visualization:

-

After electrophoresis, carefully remove the gel from the cassette.

-

Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and destain to visualize the protein bands.

The following diagram illustrates the general workflow for native PAGE.

Conclusion

This compound buffer, a member of the "Good's" buffer series, offers significant advantages for a wide range of applications in the life sciences. Its zwitterionic nature, physiological pH range, and low potential for biological interaction make it a reliable choice for researchers and drug development professionals. By understanding its fundamental properties and following established protocols, scientists can effectively utilize this compound to maintain stable experimental conditions and achieve reproducible results.

References

- 1. interchim.fr [interchim.fr]

- 2. HEPES - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 5. Isoelectric focusing of cells using zwitterionic buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

An In-depth Technical Guide to the Physical and Chemical Properties of DIPSO Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer widely utilized in biochemical and molecular biology research.[1] Its utility stems from its effective buffering capacity within a physiological pH range, minimal interaction with biological macromolecules, and good stability.[2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound powder, detailed experimental protocols for their determination, and visual representations of its chemical behavior and preparation.

Core Physical and Chemical Properties

This compound is a white crystalline powder characterized by the following properties:[3]

| Property | Value | Reference |

| CAS Number | 68399-80-4 | [4] |

| Molecular Formula | C₇H₁₇NO₆S | [4] |

| Molecular Weight | 243.28 g/mol | [2][4] |

| Melting Point | 189-192 °C | [4] |

| Density | 1.494 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa (at 25 °C) | 7.6 | [2][4] |

| Useful pH Range | 7.0 - 8.2 | [2][4] |

| Solubility in Water (at 20 °C) | 0.1 M | [4] |

| Appearance | White crystalline powder | [2] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound powder can be determined using a standard melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of dry this compound powder is packed into a capillary tube to a height of approximately 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially when approaching the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns into a clear liquid is recorded as the completion of melting. The range between these two temperatures is the melting point range.[6]

Determination of Solubility

The aqueous solubility of this compound powder can be determined using the shake-flask method.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound powder is added to a known volume of deionized water in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 20 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Concentration Analysis: A sample of the clear supernatant is carefully withdrawn and its concentration is determined using a suitable analytical method, such as titration or spectroscopy. The resulting concentration represents the solubility of this compound at that temperature.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration.

Methodology:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.1 M) is prepared in deionized water.

-

Titration Setup: A calibrated pH electrode is immersed in the this compound solution, which is continuously stirred.

-

Titration: A standard solution of a strong base (e.g., 0.1 M NaOH) is gradually added to the this compound solution in small, known increments.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the this compound has been neutralized.[4]

Chemical Behavior and Applications

This compound is a zwitterionic buffer, meaning it possesses both acidic and basic functional groups. The sulfonic acid group has a low pKa and is fully deprotonated at physiological pH, conferring a negative charge. The tertiary amine group has a pKa of 7.6 and is responsible for the buffering capacity in the pH range of 7.0 to 8.2.[2][4] This zwitterionic nature makes it highly soluble in water and generally non-toxic to cells, rendering it suitable for a variety of biological applications including:

The buffering mechanism of this compound involves the protonation and deprotonation of its tertiary amine group in response to changes in pH.

Caption: Zwitterionic Buffering Mechanism of this compound.

Preparation of a this compound Buffer Solution

The following workflow outlines the general steps for preparing a this compound buffer solution of a specific pH and concentration.

References

- 1. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 2. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 3. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

Methodological & Application

Preparation of a 0.2M DIPSO Buffer Solution: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the preparation of a 0.2M DIPSO buffer solution, a zwitterionic buffer commonly utilized in biochemical and biological research. Its effective buffering range of pH 7.0 to 8.2 makes it suitable for a variety of applications, including enzyme assays, chromatography, and electrophoresis.[1][2][3][4]

Key Specifications of this compound

A summary of the essential quantitative data for 3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid (this compound) is presented below.

| Parameter | Value | References |

| Molecular Formula | C₇H₁₇NO₆S | [2] |

| Molecular Weight | ~243.28 g/mol | [1] |

| pKa at 25°C | 7.4 - 7.8 | [5][6] |

| Useful pH Range | 7.0 - 8.2 | [1][2][3][4][5] |

| Appearance | White crystalline powder | [5][7] |

Experimental Protocol: Preparation of 1 L of 0.2M this compound Buffer Solution

This protocol outlines the step-by-step procedure for preparing 1 liter of a 0.2M this compound buffer solution at a desired pH.

Materials and Equipment:

-

This compound (3-(N,N-Bis[2-hydroxyethyl]amino)-2-hydroxypropanesulfonic acid) powder

-

High-purity water (e.g., deionized, distilled, or Milli-Q)

-

1N Sodium Hydroxide (NaOH) or 1N Hydrochloric Acid (HCl) for pH adjustment

-

Beaker (1 L or larger)

-

Graduated cylinder (1 L)

-

Magnetic stirrer and stir bar

-

Calibrated pH meter

-

Weighing scale

-

Spatula

-

Volumetric flask (1 L)

-

Sterile filtration unit (0.22 µm filter) (optional)

-

Sterile storage bottles

Procedure:

-

Calculate the required mass of this compound:

-

To prepare a 0.2M solution, the required mass of this compound is calculated using its molecular weight (~243.28 g/mol ).

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.2 mol/L x 1 L x 243.28 g/mol = 48.656 g

-

-

Dissolve the this compound powder:

-

Measure approximately 800 mL of high-purity water into a 1 L beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Carefully weigh out 48.656 g of this compound powder and add it to the water while stirring.

-

Continue stirring until the powder is completely dissolved.

-

-

Adjust the pH:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Immerse the pH electrode in the this compound solution.

-

Slowly add 1N NaOH dropwise to increase the pH or 1N HCl to decrease the pH until the desired value within the buffering range (7.0 - 8.2) is reached. Monitor the pH reading continuously.

-

-

Final volume adjustment:

-

Once the desired pH is achieved, carefully transfer the solution to a 1 L volumetric flask.

-

Rinse the beaker with a small amount of high-purity water and add the rinsing to the volumetric flask to ensure all the buffer is transferred.

-

Add high-purity water to the flask until the bottom of the meniscus reaches the calibration mark.

-

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

-

-

Sterilization and Storage (Optional but Recommended):

-

For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm sterile filter into a sterile storage bottle.

-

Label the bottle clearly with the buffer name (0.2M this compound), the final pH, and the date of preparation.

-

Store the solution at room temperature for short-term use. For long-term storage, it is recommended to store the solution at -20°C or -80°C.[1]

-

Workflow for 0.2M this compound Buffer Preparation

The following diagram illustrates the logical flow of the preparation protocol.

Caption: Workflow for the preparation of a 0.2M this compound buffer solution.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Biological buffer this compound (68399-80-4) detailed description for quick understanding - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 4. This compound, CAS No. 68399-80-4 | Good buffer Reagents for Molecular Biological Applications | Reagents for Molecular Biology | Molecular Biology | Life Science | Carl ROTH - International [carlroth.com]

- 5. This compound Buffer | CAS 68399-80-4 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 6. This compound 緩衝劑 | CAS 68399-80-4 - 產品介紹 - Hopax Fine Chemicals [hopaxfc.com]

- 7. What are the characteristics of this compound raw materials for biological buffering agents - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

Application of DIPSO Buffer in Protein Electrophoresis: A Theoretical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid (DIPSO) is a zwitterionic biological buffer valued for its stable pH range, particularly between pH 7.0 and 8.2.[1] This characteristic makes it a potential candidate for use in various biochemical applications, including protein electrophoresis. In theory, a stable pH environment during electrophoresis is crucial for consistent and reproducible separation of proteins based on their size and charge.[1] Fluctuations in pH can alter the charge of proteins, leading to inconsistent migration and inaccurate results.[1] This document provides a theoretical overview of the potential applications of this compound buffer in protein electrophoresis, summarizes its key properties, and outlines hypothetical protocols.

Properties of this compound Buffer

A summary of the key properties of this compound buffer relevant to its potential use in protein electrophoresis is presented below.

| Property | Value/Characteristic | Reference |

| Chemical Name | 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid | [2] |

| CAS Number | 68399-80-4 | [1] |

| Molecular Formula | C7H17NO6S | [2] |

| Molecular Weight | 243.28 g/mol | [2] |

| pKa at 25°C | ~7.6 | [3] |

| Useful pH Range | 7.0 - 8.2 | [1] |

| Appearance | White crystalline powder | [1] |

| Key Features | Zwitterionic nature, maintains stable pH. | [1] |

Theoretical Applications in Protein Electrophoresis

This compound's zwitterionic nature and buffering range suggest its potential as a component in various protein electrophoresis techniques.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

In SDS-PAGE, a consistent pH is important for the proper stacking of proteins in the stacking gel and their subsequent separation in the resolving gel. Theoretically, this compound could be used to prepare both the stacking and resolving gel buffers, as well as the running buffer.

Native Polyacrylamide Gel Electrophoresis (Native PAGE)

For native PAGE, where the native charge and structure of the protein are maintained, a stable pH is even more critical. This compound could potentially provide a suitable buffering environment for the separation of proteins in their native state.

Isoelectric Focusing (IEF)

In the first dimension of two-dimensional gel electrophoresis (2D-PAGE), isoelectric focusing separates proteins based on their isoelectric point (pI) in a pH gradient. While ampholytes are typically used to create this gradient, the overall buffering of the system is important. This compound's pH range could make it a candidate for inclusion in the equilibration buffers used after the first dimension and before the second dimension (SDS-PAGE).

Hypothetical Experimental Protocols

Disclaimer: The following protocols are hypothetical and have not been validated. They are provided as a starting point for researchers wishing to explore the use of this compound buffer in protein electrophoresis. Optimization will be required.

Hypothetical SDS-PAGE Protocol with this compound Buffer

1. Stock Solutions:

-

30% Acrylamide/Bis-acrylamide (29:1) solution

-

1 M this compound, pH 7.6: Dissolve 24.33 g of this compound in 80 mL of deionized water. Adjust the pH to 7.6 with NaOH. Bring the final volume to 100 mL.

-

10% (w/v) Sodium Dodecyl Sulfate (SDS)

-

10% (w/v) Ammonium Persulfate (APS): Prepare fresh.

-

N,N,N',N'-Tetramethylethylenediamine (TEMED)

-

5X Running Buffer (Hypothetical): 250 mM this compound, 1.25 M Glycine, 0.5% (w/v) SDS.

2. Gel Preparation (for a 10 mL resolving gel and 5 mL stacking gel):

| Component | 10% Resolving Gel | 4% Stacking Gel |

| 30% Acrylamide/Bis | 3.33 mL | 0.67 mL |

| 1 M this compound, pH 7.6 | 3.75 mL | 1.25 mL |

| Deionized Water | 2.82 mL | 3.03 mL |

| 10% SDS | 100 µL | 50 µL |

| 10% APS | 50 µL | 25 µL |

| TEMED | 5 µL | 5 µL |

3. Electrophoresis:

-

Assemble the gel cassette and pour the resolving gel. Overlay with water or isopropanol.

-

After polymerization, pour off the overlay and add the stacking gel. Insert the comb.

-

After the stacking gel polymerizes, place the gel in the electrophoresis tank and fill with 1X running buffer.

-

Load protein samples prepared in a suitable sample buffer.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

Data Presentation: A Call for Empirical Data

A core requirement for the adoption of a new buffer system is the availability of quantitative data demonstrating its performance relative to established systems. Unfortunately, there is a lack of published data directly comparing the performance of this compound buffer with standard buffers like Tris-Glycine in protein electrophoresis.

To properly evaluate this compound, the following quantitative metrics would need to be systematically measured and compared:

| Performance Metric | Description | Desired Outcome with this compound |

| Resolution (R) | The degree of separation between adjacent protein bands. | Higher R value indicating better separation. |

| Band Sharpness | The width of the protein bands. | Narrower bands for better resolution. |

| Run Time | The time required for the dye front to migrate the length of the gel. | Comparable or faster run times. |

| Protein Integrity | The degree of protein degradation or modification during electrophoresis. | Minimal degradation. |

| Reproducibility | The consistency of results between different runs. | High reproducibility. |

Researchers are encouraged to perform such comparative studies and publish their findings to enrich the knowledge base for the scientific community.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for performing a comparative analysis of different buffer systems in protein electrophoresis, a necessary step to validate the use of a novel buffer like this compound.

Caption: Workflow for comparing electrophoresis buffer systems.

Conclusion

This compound buffer possesses chemical properties that theoretically make it a suitable candidate for applications in protein electrophoresis, primarily due to its zwitterionic nature and its buffering capacity in the neutral to slightly alkaline pH range.[1] However, the lack of established and validated protocols in the scientific literature prevents the provision of detailed application notes. The hypothetical protocols provided herein are intended to serve as a foundation for researchers to develop and optimize their own this compound-based electrophoresis systems. Rigorous quantitative comparison with standard buffer systems is essential to validate the performance and potential advantages of using this compound in protein separation.

References

Application Notes and Protocols for DIPSO Buffer in Ion Exchange Chromatography

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion exchange chromatography (IEX) is a powerful technique for the separation and purification of biomolecules based on their net surface charge. The choice of buffer is critical to the success of IEX, as it dictates the pH of the mobile phase and, consequently, the charge of the target molecule and the stationary phase. DIPSO (3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropanesulfonic acid) is a zwitterionic biological buffer with a pKa of 7.6 at 25°C, providing a buffering range of 7.0-8.2. Its zwitterionic nature and buffering capacity in the physiological pH range make it a suitable candidate for use in ion exchange chromatography of proteins and other biomolecules.

These application notes provide detailed protocols for the use of this compound buffer in both anion and cation exchange chromatography, along with key performance parameters and workflow diagrams.

Key Properties of this compound Buffer

| Property | Value | Reference |

| pKa (25°C) | 7.6 | [1] |

| Buffering pH Range | 7.0 - 8.2 | [1] |

| Molecular Weight | 253.28 g/mol | N/A |

| Appearance | White crystalline powder | N/A |

Advantages of Using this compound in Ion Exchange Chromatography

-

Stable pH Control: this compound effectively maintains a stable pH within its buffering range, which is crucial for consistent and reproducible separation in ion exchange chromatography.[1]

-

Zwitterionic Nature: As a zwitterionic buffer, this compound has both positive and negative charges, which can minimize non-specific interactions with the ion exchange resin.

-

Physiological pH Range: Its buffering range is well-suited for the purification of many proteins that are stable and active at or near physiological pH.

Experimental Protocols

Anion Exchange Chromatography (AEC) Protocol Using this compound Buffer

This protocol is designed for the separation of a protein with a pI below 7.0 on a strong anion exchange column.

Materials:

-

This compound buffer substance

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Strong anion exchange column (e.g., Q-Sepharose)

-

Chromatography system

-

Protein sample with a known isoelectric point (pI < 7.0)

Buffer Preparation:

-

Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Dissolve the appropriate amount of this compound in deionized water to a final volume. Adjust the pH to 7.6 with HCl or NaOH.

-

Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Dissolve the appropriate amount of this compound and NaCl in deionized water. Adjust the pH to 7.6.

Chromatography Procedure:

-

Column Equilibration: Equilibrate the anion exchange column with 5-10 column volumes (CV) of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.

-

Sample Preparation and Loading:

-

Ensure the protein sample is in the Binding Buffer, either by dialysis or buffer exchange.

-

The ionic strength of the sample should be low to ensure binding.

-

Load the prepared sample onto the equilibrated column.

-

-

Wash: Wash the column with 5-10 CV of Binding Buffer to remove any unbound proteins.

-

Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.

-

Regeneration: Regenerate the column by washing with 5 CV of 1 M NaCl solution, followed by re-equilibration with Binding Buffer for future use.

Quantitative Parameters for AEC with this compound Buffer:

| Parameter | Recommended Value |

| Buffer Concentration | 20 - 50 mM |

| Binding pH | pI of protein + 0.5-1.5 pH units |

| Elution | Linear or step gradient of NaCl (0 - 1 M) |

| Flow Rate | Column dependent, typically 1-5 mL/min for lab scale |

Cation Exchange Chromatography (CEC) Protocol Using this compound Buffer

This protocol is suitable for the separation of a protein with a pI above 8.0 on a strong cation exchange column.

Materials:

-

This compound buffer substance

-

Sodium chloride (NaCl)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Strong cation exchange column (e.g., SP-Sepharose)

-

Chromatography system

-

Protein sample with a known isoelectric point (pI > 8.0)

Buffer Preparation:

-

Binding Buffer (Buffer A): Prepare a 20 mM this compound buffer solution. Adjust the pH to 7.2 with HCl or NaOH.

-

Elution Buffer (Buffer B): Prepare a 20 mM this compound buffer solution containing 1 M NaCl. Adjust the pH to 7.2.

Chromatography Procedure:

-

Column Equilibration: Equilibrate the cation exchange column with 5-10 CV of Binding Buffer (Buffer A) until the pH and conductivity of the eluate are stable.

-

Sample Preparation and Loading:

-

Perform buffer exchange to ensure the protein sample is in the Binding Buffer.

-

The low ionic strength of the buffer facilitates binding.

-

Load the sample onto the column.

-

-

Wash: Wash the column with 5-10 CV of Binding Buffer to remove unbound molecules.

-

Elution: Elute the bound protein using a linear gradient of Elution Buffer (Buffer B) from 0% to 100% over 20 CV.

-